Cas no 861211-75-8 (1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione)

1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a structurally complex heterocyclic compound featuring a spiro-fused indole-thiazolidine core. Its unique molecular architecture, incorporating a benzyl group and a 3,4-dichlorophenyl moiety, suggests potential utility in medicinal chemistry and pharmaceutical research. The presence of the dichlorophenyl substituent may enhance lipophilicity and receptor binding affinity, while the spirocyclic framework could contribute to conformational rigidity, improving selectivity. This compound may serve as a valuable intermediate or scaffold for the development of biologically active molecules, particularly in targeting central nervous system (CNS) disorders or infectious diseases. Its synthetic versatility allows for further functionalization, enabling structure-activity relationship (SAR) studies.
1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione structure
861211-75-8 structure
Product Name:1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
CAS No:861211-75-8
MF:C23H16Cl2N2O2S
MW:455.356342315674
CID:5737585
PubChem ID:4361374
Update Time:2025-06-18

1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
    • Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 3'-(3,4-dichlorophenyl)-1-(phenylmethyl)-
    • 861211-75-8
    • spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]
    • 1'-benzyl-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
    • 3F-406S
    • AKOS005087548
    • 1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
    • Inchi: 1S/C23H16Cl2N2O2S/c24-18-11-10-16(12-19(18)25)27-21(28)14-30-23(27)17-8-4-5-9-20(17)26(22(23)29)13-15-6-2-1-3-7-15/h1-12H,13-14H2
    • InChI Key: SBYSUINCAZWOAK-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)C2=C(C=CC=C2)C2(N(C3=CC=C(Cl)C(Cl)=C3)C(=O)CS2)C1=O

Computed Properties

  • Exact Mass: 454.0309543g/mol
  • Monoisotopic Mass: 454.0309543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 688
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 65.9Ų

1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione Pricemore >>

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1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione Related Literature

Additional information on 1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Professional Introduction to 1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS No. 861211-75-8)

1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 861211-75-8, represents a unique structural motif that combines elements of indole and thiazolidine scaffolds, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is characterized by its spirocyclic connectivity between the indole and thiazolidine rings. This spiro arrangement introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. The presence of a benzyl group at the 1-position and a 3,4-dichlorophenyl moiety at the 3'-position further enhances the complexity and potential biological activity of the compound.

In recent years, there has been a growing interest in spirocyclic compounds due to their unique pharmacological properties. Spirocycles are known to exhibit high binding affinity and selectivity towards biological targets, making them valuable scaffolds for drug design. The indole ring is a well-known pharmacophore found in numerous bioactive molecules, including antidepressants, antipsychotics, and antiviral agents. The thiazolidine ring, on the other hand, is frequently encountered in biologically active compounds such as nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants.

The combination of these two heterocyclic systems in 1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione suggests potential therapeutic applications across multiple disease areas. For instance, the indole moiety may contribute to interactions with serotonin receptors, which are implicated in mood regulation and neuroprotection. Simultaneously, the thiazolidine ring could engage with enzymes or receptors involved in inflammation and pain signaling.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds that incorporate novel structural motifs are often more likely to exhibit unique biological activities. The spirocyclic structure of 1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione positions it as a promising candidate for further investigation in this context. Researchers are particularly interested in exploring its potential as an inhibitor of enzymes that play a role in cancer progression and neurodegenerative diseases.

The dichlorophenyl group in the molecule is another key feature that warrants attention. Chlorinated aromatic rings are frequently incorporated into pharmaceuticals due to their ability to enhance lipophilicity and binding affinity. In particular, the 3,4-dichlorophenyl moiety may interact with hydrophobic pockets on biological targets, thereby improving drug efficacy. This structural element is also found in several FDA-approved drugs that have demonstrated clinical success.

In vitro studies have begun to uncover the pharmacological profile of 1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione. Preliminary data suggest that the compound exhibits moderate activity against certain kinases associated with cancer cell proliferation. Additionally,it shows promise as an antioxidant agent due to its ability to scavenge reactive oxygen species (ROS). These findings align with the growing recognition of ROS inhibition as a strategy for preventing or treating various diseases.

The synthesis of this compound presents an interesting challenge for organic chemists. The spirocyclic core requires careful construction to ensure regioselectivity and high yield. Advanced synthetic methodologies such as transition-metal-catalyzed reactions and cross-coupling techniques have been employed to achieve this goal. The successful synthesis of structurally complex molecules like 1-Benzyl-3'-(3,4-dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione underscores the progress being made in synthetic organic chemistry.

Ongoing research aims to optimize the pharmacological properties of this compound through structure-activity relationship (SAR) studies. By systematically modifying various substituents within the molecule, researchers hope to identify analogs with enhanced potency、selectivity,and improved pharmacokinetic profiles。The benzyl group,for example,could be replaced with other alkyl or aryl groups to modulate lipophilicity and metabolic stability。

The potential therapeutic applications of 861211-75-8 extend beyond oncology。Emerging evidence suggests that it may also have neuroprotective effects,making it relevant for conditions such as Alzheimer's disease and Parkinson's disease。The indole-thiazolidine scaffold has been shown to interact with targets involved in neurotransmitter metabolism,which could provide a mechanism for its proposed benefits。

In conclusion,861211-75-8 represents a structurally intriguing compound with significant potential for further development。Its unique spirocyclic architecture combined with bioactive moieties like indole and thiazolidine positions it as a valuable asset in medicinal chemistry。With continued investigation into its biological activity and synthetic feasibility,this compound may emerge as a lead candidate for novel therapeutic agents targeting various diseases。

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